molecular formula C10H10N4O4S B5073722 4-Methyl-3-[(2-nitrophenyl)methylsulfonyl]-1,2,4-triazole

4-Methyl-3-[(2-nitrophenyl)methylsulfonyl]-1,2,4-triazole

Cat. No.: B5073722
M. Wt: 282.28 g/mol
InChI Key: LMNMRAJJPLVKJE-UHFFFAOYSA-N
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Description

4-Methyl-3-[(2-nitrophenyl)methylsulfonyl]-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a methyl group and a nitrophenylmethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-[(2-nitrophenyl)methylsulfonyl]-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Nitrophenylmethylsulfonyl Group: This step involves the reaction of the triazole intermediate with 2-nitrobenzylsulfonyl chloride in the presence of a base like triethylamine or pyridine to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-[(2-nitrophenyl)methylsulfonyl]-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

4-Methyl-3-[(2-nitrophenyl)methylsulfonyl]-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Methyl-3-[(2-nitrophenyl)methylsulfonyl]-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the sulfonyl group can form strong electrostatic interactions with positively charged residues in the target protein. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

    4-Methyl-1,2,4-triazole: Lacks the nitrophenylmethylsulfonyl group, resulting in different chemical and biological properties.

    3-[(2-Nitrophenyl)methylsulfonyl]-1,2,4-triazole: Lacks the methyl group, which can affect its reactivity and interactions with molecular targets.

    4-Methyl-3-[(2-chlorophenyl)methylsulfonyl]-1,2,4-triazole: Contains a chlorophenyl group instead of a nitrophenyl group, leading to different electronic and steric effects.

Uniqueness: 4-Methyl-3-[(2-nitrophenyl)methylsulfonyl]-1,2,4-triazole is unique due to the presence of both the methyl and nitrophenylmethylsulfonyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

4-methyl-3-[(2-nitrophenyl)methylsulfonyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O4S/c1-13-7-11-12-10(13)19(17,18)6-8-4-2-3-5-9(8)14(15)16/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNMRAJJPLVKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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